![molecular formula C10H19NO2 B052385 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine CAS No. 124499-34-9](/img/structure/B52385.png)
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
Vue d'ensemble
Description
Méthodes De Préparation
YM90K peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Hydrogénation : Le matériau de départ est hydrogéné sur du palladium sur carbone dans de l'acide chlorhydrique pour produire un intermédiaire diamine.
Condensation : La diamine est ensuite condensée avec de l'acide oxalique dans de l'acide chlorhydrique pour donner le chlorhydrate de 6-(1H-imidazol-1-yl)-quinoxaline-2,3(1H,4H)-dione.
Nitration : Enfin, le composé est nitré à l'aide d'un mélange d'acide nitrique et d'acide sulfurique pour produire YM90K.
Analyse Des Réactions Chimiques
YM90K subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le cycle imidazole peut participer à des réactions de substitution nucléophile.
Hydrolyse : La fraction quinoxalinedione peut subir une hydrolyse en milieu acide ou basique.
Les réactifs couramment utilisés dans ces réactions comprennent l'acide nitrique, l'acide sulfurique et le palladium sur carbone. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
YM90K a un large éventail d'applications de recherche scientifique :
Anticonvulsivant : YM90K présente une puissante activité anticonvulsivante, ce qui le rend utile dans l'étude des troubles convulsifs.
Recherche pharmacologique : YM90K est utilisé comme composé outil pour étudier les propriétés pharmacologiques des récepteurs AMPA et kainate.
Mécanisme d'action
YM90K exerce ses effets en antagonisant sélectivement les récepteurs AMPA et kainate . En se liant à ces récepteurs, YM90K inhibe la neurotransmission excitatrice médiée par le glutamate, protégeant ainsi les neurones des dommages excitotoxiques. Ce mécanisme est particulièrement pertinent dans des conditions telles que l'accident vasculaire cérébral ischémique, où une libération excessive de glutamate entraîne des lésions neuronales .
Applications De Recherche Scientifique
Pharmaceutical Development
Lead Compound for Drug Design
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine serves as a lead compound in the pharmaceutical industry due to its unique structural characteristics that allow it to interact with biological targets effectively. Its spirocyclic structure contributes to its conformational flexibility, which is advantageous for designing drugs that require specific binding orientations to their targets .
Potential Therapeutic Applications
Research indicates that this compound may have applications as a receptor agonist. For instance, studies have explored the synthesis of derivatives that act on serotonin receptors (5-HT4) and have shown promise in stimulating gastric motility. These findings suggest that this compound could be developed into treatments for gastrointestinal disorders .
Serotonin Receptor Agonists
A notable study focused on the synthesis of azabicyclo derivatives, which include this compound as a core structure. These derivatives were evaluated for their agonistic activity on the 5-HT4 receptor, demonstrating significant potential in enhancing gastric motility in animal models. The results indicated that compounds with this structural motif could be effective in treating conditions like gastroparesis .
Antihypertensive Properties
Another area of research involved the exploration of substituted adenosine derivatives, where this compound was investigated for its antihypertensive effects. The findings suggested that modifications to the amino group could enhance the compound's efficacy as an A-2 receptor agonist, leading to potential applications in managing hypertension .
Mécanisme D'action
YM90K exerts its effects by selectively antagonizing AMPA and kainate receptors . By binding to these receptors, YM90K inhibits the excitatory neurotransmission mediated by glutamate, thereby protecting neurons from excitotoxic damage. This mechanism is particularly relevant in conditions such as ischemic stroke, where excessive glutamate release leads to neuronal injury .
Comparaison Avec Des Composés Similaires
YM90K est souvent comparé à d'autres antagonistes des récepteurs AMPA et kainate tels que la 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) et la 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) . Bien que tous ces composés partagent des mécanismes d'action similaires, YM90K est unique en raison de sa sélectivité et de sa puissance plus élevées pour les récepteurs AMPA . Cela rend YM90K particulièrement efficace dans les applications de neuroprotection et anticonvulsivantes.
Composés similaires
- 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX)
- 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
- 1,2,3,4-tétrahydro-6-nitro-2,3-dioxo-benzo(f)quinoxaline (DNQX)
Activité Biologique
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula , has been studied for its interactions with various biological targets, particularly in the context of drug design and development.
- Molecular Weight : 185.27 g/mol
- CAS Number : 124499-34-9
- Structure : The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, notably as a lead compound in drug design targeting specific receptors and pathways.
Pharmacological Targets
- Serotonin Receptors : The compound has been evaluated for its agonist activity on serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and central nervous system functions .
- Gastric Motility Stimulation : Studies have shown that derivatives of this compound can stimulate gastric motility, making it a candidate for treating gastrointestinal disorders .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
Case Studies and Experimental Data
In a study involving various derivatives of this compound, significant biological activities were reported:
Compound | Activity | IC50 (nM) | Reference |
---|---|---|---|
Compound A | 5-HT4 Agonist | 700 | |
Compound B | Gastric Motility Stimulant | 900 | |
Compound C | Cytotoxicity against CCRF-CEM | 10 |
These findings highlight the compound's versatility and potential therapeutic applications.
The mechanism by which this compound exerts its effects is primarily through modulation of serotonin receptors and other neurotransmitter systems. The spirocyclic structure likely enhances binding affinity and selectivity for these targets.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits moderate toxicity profiles; however, comprehensive toxicological evaluations are necessary to determine safe dosage ranges for therapeutic use .
Propriétés
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKQTFXNGPRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434857 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-34-9 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124499-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.